N-Isoquinolin-5-yl-N'-propylurea
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Overview
Description
N-Isoquinolin-5-yl-N’-propylurea is a compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isoquinolin-5-yl-N’-propylurea typically involves the reaction of isoquinoline derivatives with propyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of N-Isoquinolin-5-yl-N’-propylurea may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Isoquinolin-5-yl-N’-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-isoquinolin-5-yl-N’-propylurea oxides, while reduction can produce N-isoquinolin-5-yl-N’-propylamine derivatives .
Scientific Research Applications
N-Isoquinolin-5-yl-N’-propylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-Isoquinolin-5-yl-N’-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-Isoquinolin-1-yl-N’-propylurea
- N-Quinolin-2-yl-N’-propylurea
- N-Pyridin-2-yl-N’-propylurea
Uniqueness
N-Isoquinolin-5-yl-N’-propylurea is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and development .
Properties
CAS No. |
648420-68-2 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-isoquinolin-5-yl-3-propylurea |
InChI |
InChI=1S/C13H15N3O/c1-2-7-15-13(17)16-12-5-3-4-10-9-14-8-6-11(10)12/h3-6,8-9H,2,7H2,1H3,(H2,15,16,17) |
InChI Key |
QZNFLZUZJOPTHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
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